Bamethan sulfate

Descripción general

Descripción

“Bamethan sulfate” is a compound known for its significant role in various biological and chemical processes. It is primarily recognized for its applications in vascular research, where it aids in understanding vascular development and function. The compound’s unique properties make it a valuable tool in both scientific research and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Bamethan sulfate involves a series of chemical reactions that require precise conditions. The primary synthetic route includes the reaction of specific precursors under controlled temperatures and pressures. The process often involves the use of catalysts to enhance the reaction rate and yield.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors. The process is optimized to ensure high purity and yield. Key steps include the purification of intermediates and the final product using techniques such as crystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions: Bamethan sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its properties or to create derivatives for specific applications.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

Substitution: Halogenation or nitration reactions are performed using reagents like chlorine or nitric acid.

Major Products: The major products formed from these reactions include various derivatives of this compound that possess enhanced or modified properties suitable for different applications.

Aplicaciones Científicas De Investigación

Bamethan sulfate is extensively used in scientific research due to its versatile properties. Some of its key applications include:

Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and kinetics.

Biology: Plays a crucial role in vascular biology research, helping scientists understand the development and function of vascular tissues.

Medicine: Investigated for its potential therapeutic effects in treating vascular diseases and disorders.

Industry: Utilized in the production of materials that require specific chemical properties imparted by this compound.

Mecanismo De Acción

The mechanism by which Bamethan sulfate exerts its effects involves interaction with specific molecular targets and pathways. It primarily affects the vascular endothelium and smooth muscle cells, leading to various physiological responses. The compound activates signaling pathways that regulate vascular tone and permeability, contributing to its therapeutic potential in vascular diseases.

Comparación Con Compuestos Similares

Bamethan sulfate is unique compared to other similar compounds due to its specific molecular structure and properties. Some similar compounds include:

Compound A: Known for its role in vascular research but differs in its molecular structure and specific applications.

Compound B: Shares some chemical properties with this compound but is used in different industrial applications.

Compound C: Another compound used in vascular biology, but with distinct mechanisms of action and effects.

This compound stands out due to its versatility and the breadth of its applications across various fields, making it a valuable compound in both research and industry.

Actividad Biológica

Bamethan sulfate is a chemical compound recognized for its significant biological activity, particularly as a vasodilator . This article delves into its mechanisms of action, therapeutic applications, and relevant research findings, supplemented by data tables and case studies.

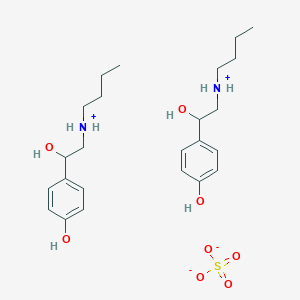

Chemical Structure and Properties

This compound is derived from bamethan, with the chemical formula . It belongs to the class of organic compounds known as 1-hydroxy-2-unsubstituted benzenoids, specifically categorized as phenols and aralkylamines. The compound exhibits vasodilatory properties, influencing vascular smooth muscle relaxation.

The primary mechanism through which this compound exerts its biological effects involves:

- Adrenergic Receptor Interaction : It acts as a sympathomimetic amine, mimicking norepinephrine and interacting with alpha-adrenergic receptors. This interaction can lead to vasoconstriction in certain contexts but primarily promotes vasodilation under therapeutic conditions.

- Nitric Oxide Pathways : Research indicates that this compound modulates nitric oxide pathways, contributing to its vasodilatory effects.

Therapeutic Applications

This compound has been explored for various applications:

- Cardiovascular Treatments : Its vasodilatory effects make it a candidate for treating conditions related to poor blood flow and hypertension.

- Research Settings : The compound is utilized in experimental models to study drug interactions and the pharmacodynamics of other vasodilators .

Comparative Analysis with Other Compounds

The following table compares this compound with other related compounds based on their chemical structure and biological activity:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| This compound | C24H40N2O8S | Vasodilator; interacts with adrenergic receptors |

| N-Butylnorsynephrine | C12H19NO2 | Similar vasodilatory effects; less soluble |

| Isosorbide Mononitrate | C18H34N2O7 | Established vasodilator; different mechanism |

| Phenylephrine | C9H13NO2 | Alpha-adrenergic agonist; different action |

This compound's unique structural modifications enhance its solubility and receptor interactions compared to these compounds, making it particularly valuable in therapeutic applications.

Case Studies and Research Findings

Recent studies have highlighted the efficacy and safety profiles of this compound in various settings:

- Vasodilation Studies : In experimental models, this compound demonstrated significant improvements in peripheral blood flow, particularly in conditions mimicking ischemia. These findings suggest its potential utility in managing vascular disorders.

- Drug Interaction Studies : Research has shown that this compound can enhance the effects of other vasodilators when used in combination therapies. This characteristic is crucial for developing more effective treatment regimens for cardiovascular diseases.

- Safety Profile Assessments : While generally well-tolerated, the sympathomimetic effects of this compound necessitate careful monitoring for potential side effects such as increased heart rate or blood pressure fluctuations .

Propiedades

IUPAC Name |

4-[2-(butylamino)-1-hydroxyethyl]phenol;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C12H19NO2.H2O4S/c2*1-2-3-8-13-9-12(15)10-4-6-11(14)7-5-10;1-5(2,3)4/h2*4-7,12-15H,2-3,8-9H2,1H3;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PARMADWNFXEEFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCC(C1=CC=C(C=C1)O)O.CCCCNCC(C1=CC=C(C=C1)O)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40N2O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90972621 | |

| Record name | Sulfuric acid--4-[2-(butylamino)-1-hydroxyethyl]phenol (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90972621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5716-20-1 | |

| Record name | Sulfuric acid--4-[2-(butylamino)-1-hydroxyethyl]phenol (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90972621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bamethan sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.741 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BAMETHAN SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2L3E1W827 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of butyl-sympatol (Vasculat)?

A1: Butyl-sympatol acts as an adrenergic β-receptor agonist, leading to vasodilation. [] While it is an adrenaline derivative, it exhibits a blood pressure-lowering effect in certain cases, unlike typical adrenaline effects. []

Q2: How does the vasodilatory effect of butyl-sympatol manifest in the body?

A2: Butyl-sympatol primarily lowers both systolic and diastolic blood pressure. Studies suggest that the reduction in diastolic pressure is often more pronounced than systolic, potentially leading to an increase in pulse pressure. []

Q3: How does the response to butyl-sympatol differ between individuals with essential hypertension and those with other forms of hypertension?

A3: Research suggests individuals with essential hypertension without significant kidney involvement exhibit a rapid and significant decrease in both systolic and diastolic blood pressure following butyl-sympatol administration. This response contrasts with milder reactions observed in cases of malignant sclerosis, nephrogenic hypertension (acute or chronic), or severe sclerosis. []

Q4: Are there any effects of butyl-sympatol on the heart rate?

A4: While butyl-sympatol generally leads to vasodilation, higher doses can cause an increase in heart rate, potentially leading to discomfort, particularly in individuals with nephrogenic hypertension or severe sclerosis. []

Q5: What is the bioavailability of butyl-sympatol?

A5: Based on urinary excretion and serum level analysis, the bioavailability of butyl-sympatol is estimated to be around 75%. []

Q6: What is the half-life of butyl-sympatol?

A6: The biological half-life of butyl-sympatol is approximately 2.5 hours. []

Q7: How quickly is butyl-sympatol absorbed after oral administration?

A7: Butyl-sympatol is absorbed rapidly after oral ingestion, with peak serum levels observed around 30 minutes post-administration. []

Q8: Has butyl-sympatol been explored for therapeutic applications beyond hypertension?

A8: Besides its use in differentiating hypertension types, butyl-sympatol has been investigated for potential therapeutic benefits in various conditions:

- Peripheral Circulatory Disorders: Studies are exploring its efficacy in treating conditions like intermittent claudication. []

- Ocular Conditions: Researchers have explored its potential in treating glaucoma, caustic injuries, and burns. [, , ]

- Ulcerative Skin Lesions: There has been research on its effectiveness in managing ulcerative skin conditions, including those associated with leprosy. [, ]

- Trauma and Fracture Healing: Some studies suggest potential benefits in treating trauma, fractures, and complications related to bone union. [, ]

- Neurological Disorders: Preliminary investigations explored its use in managing psychic disorders of cerebral vascular origin. []

Q9: What is the role of butyl-sympatol in surgical procedures?

A9: Butyl-sympatol has been investigated for its vasodilating properties during vascular surgeries. For example, in femoro-popliteal bypass graft surgeries, it has been used to assess the peripheral vascular bed's response to vasodilation and to augment graft blood flow. [, ]

Q10: How does butyl-sympatol compare to other vasodilators in terms of its effects on blood flow during reconstructive vascular surgery?

A10: Studies comparing butyl-sympatol to papaverine in femoro-popliteal bypass graft surgeries found that while both drugs increased graft blood flow in a dose-dependent manner, papaverine led to a more pronounced increase compared to butyl-sympatol. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.